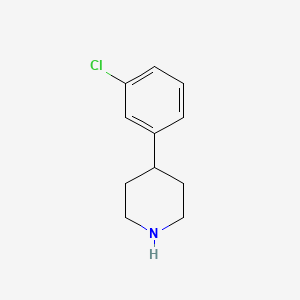

4-(3-Chlorophenyl)piperidine

Vue d'ensemble

Description

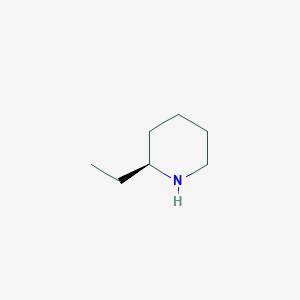

“4-(3-Chlorophenyl)piperidine” is a compound with the molecular formula C11H14ClN . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “4-(3-Chlorophenyl)piperidine” has been analyzed using various techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . The compound has been found to adopt a distorted chair conformation .Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-Chlorophenyl)piperidine” are not detailed in the sources retrieved, piperidine derivatives have been involved in intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

“4-(3-Chlorophenyl)piperidine” has a molecular weight of 195.69 . Further physical and chemical properties are not specified in the sources retrieved.Applications De Recherche Scientifique

Antibacterial and Antifungal Activity

Piperidine derivatives have been studied for their potential in combating various bacterial and fungal strains. For instance, certain derivatives have shown activity against bacteria like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium, as well as fungi such as Aspergillus niger and Aspergillus flavus .

Anticancer Agents

Some piperidine-embedded compounds have been synthesized with significant activity against androgen-refractory cancer cell lines (ARPC), indicating a potential application in cancer treatment .

Pharmacological Activity

Piperidine derivatives have been associated with various pharmacological activities. For example, certain compounds have been observed to decrease systolic and diastolic pressures, suggesting a role in cardiovascular health .

Chronic Conditions

Compounds containing piperidine structures, like piperine, have shown numerous health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .

Drug Discovery

The piperidine nucleus is a common feature in many drugs and has been linked to antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo. This highlights its importance in the field of drug discovery .

Safety and Hazards

Orientations Futures

Piperidine derivatives, including “4-(3-Chlorophenyl)piperidine”, have significant potential in drug design due to their presence in more than twenty classes of pharmaceuticals . Future research directions include the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Mécanisme D'action

Target of Action

It is structurally similar to pitolisant, which is an antagonist and inverse agonist at the histamine h3 receptor

Mode of Action

If it indeed targets the histamine H3 receptor like Pitolisant, it may act as an antagonist or inverse agonist at this receptor . This means that 4-(3-Chlorophenyl)piperidine could potentially block or decrease the activity of the histamine H3 receptor, thereby increasing the activity of histaminergic neurons and enhancing the signaling of other neurotransmitters in the brain .

Biochemical Pathways

If it acts similarly to Pitolisant, it could potentially influence the histaminergic signaling pathway . This could have downstream effects on various physiological processes, including sleep-wake regulation .

Pharmacokinetics

Pitolisant, a structurally similar compound, has pharmacokinetics suitable for once-daily administration

Result of Action

If it acts similarly to Pitolisant, it could potentially enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain . This could result in physiological effects such as increased wakefulness .

Propriétés

IUPAC Name |

4-(3-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXYPQUVIZEIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400257 | |

| Record name | 4-(3-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99329-53-0 | |

| Record name | 4-(3-chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

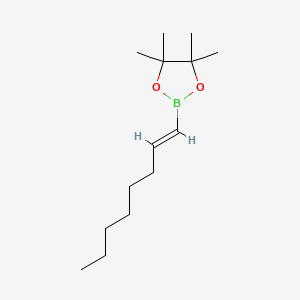

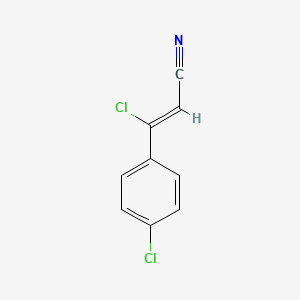

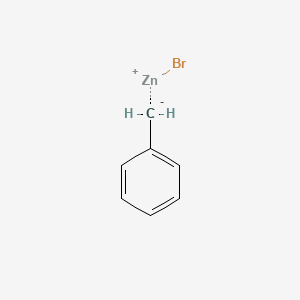

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research focuses on synthesizing a series of novel 4-acyl-4-(3-chlorophenyl)-1-dialkylaminoalkylpiperidine derivatives. These compounds are generated by reacting 4-acyl-4-(3-chlorophenyl)-piperidines with various alkyl chlorides containing piperidine, morpholine, or 4-methylpiperazine moieties. [] This type of structural modification is often explored in medicinal chemistry to investigate the impact on biological activity and potentially develop compounds with improved pharmacological profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)

![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)